molecular formula C20H23FN2O2 B025878 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile CAS No. 103146-25-4

4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile

Cat. No. B025878
M. Wt: 342.4 g/mol
InChI Key: GNULRNVWXYXBQY-UHFFFAOYSA-N
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Description

4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile is a compound with interesting photophysical properties. It is studied for its potential in various scientific applications due to its unique structural and chemical characteristics.

Synthesis Analysis

The synthesis of compounds similar to 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile often involves Knoevenagel condensation and other complex organic synthesis methods. For example, the synthesis and crystal structure of related compounds have been investigated, revealing intricate details of their formation and molecular arrangements (Tammisetti et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds shows distinct characteristics like Z/E-isomerism and specific bond lengths and angles, providing insights into their chemical behavior and interactions. X-ray diffraction and DFT quantum-chemical calculations are often employed to understand these structures in detail (Tammisetti et al., 2018).

Chemical Reactions and Properties

These compounds exhibit interesting chemical reactions like nonadiabatic relaxation dynamics, which have been studied using techniques like trajectory surface hopping and ADC(2) electronic structure methods (Kochman et al., 2015). Such studies reveal crucial details about the internal conversion processes and electronic structures.

Physical Properties Analysis

The physical properties, such as fluorescence behavior, of related compounds like 4-(N,N-Dimethylamino)benzonitrile have been extensively studied. These studies often focus on understanding the dual emission from different excited states of the molecule and how these properties are influenced by factors like temperature and solvent polarity (Santhosh et al., 2010).

Chemical Properties Analysis

The chemical properties of these compounds are characterized by their photophysical behaviors, including charge-transfer dynamics and fluorescence responses. Investigations into these properties provide insights into the interaction of the molecule with light and its subsequent electronic transitions (Kochman et al., 2015).

Scientific Research Applications

Specific Scientific Field

This compound is used in the field of pharmaceuticals, specifically in the production of antidepressant drugs .

Summary of the Application

“4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile”, also referred to as cyanodiol, is an intermediate useful for the preparation of Citalopram and Escitalopram or their pharmaceutically acceptable salts . Both Citalopram and Escitalopram are marketed as antidepressant agents .

Methods of Application or Experimental Procedures

The compound is used in a novel recovery and recycling process . The process involves the resolution of racemic cyanodiol with optically active acids like (+) di p-toluoyl tartaric acid to obtain (- )- (S)-4- (4-dimethylamino)- 1 - (4 ’ -fluorophenyl)- 1 - (hydroxybutyl)-3 - (hydroxymethyl)-benzonitrile (referred to as S-cyanodiol). The S-cyanodiol is further reacted with methanesulfonyl chloride in a dry organic solvent like toluene in the presence of an organic base like triethylamine to prepare Escitalopram .

Results or Outcomes

The result of this process is the production of Escitalopram, an antidepressant drug . The other isomer, (+)- ®-4- (4-dimethylamino)-l - (4 '-fluorophenyl)- 1 - (hydroxybutyl)-3- (hydroxymethyl)-benzonitrile (referred to as R-cyanodiol), which is enriched and obtained after resolution is typically discarded .

Safety And Hazards

The compound has hazard codes Xn, which means it is harmful . The risk statements associated with it are 20/21/22, indicating that it is harmful by inhalation, in contact with skin, and if swallowed . The safety statements are 36/37, suggesting that suitable protective clothing and gloves should be worn .

properties

IUPAC Name

4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-23(2)11-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24/h4-9,12,24-25H,3,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNULRNVWXYXBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(C1=CC=C(C=C1)F)(C2=C(C=C(C=C2)C#N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908215
Record name 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile

CAS RN

103146-25-4
Record name 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile
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Record name Citadiol
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Record name 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile
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Record name (R,S)-4-(4-dimethylamino-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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